5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine
Description
5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine (CAS: 219719-19-4) is a 1,3,4-thiadiazole derivative characterized by a 2-methylquinoline-4-ylthio substituent at the 5-position of the thiadiazole ring. This compound is synthesized with 97% purity and is commercially available . The thiadiazole core is planar (mean deviation: 0.0042 Å), as observed in structurally similar derivatives, which facilitates π-π stacking interactions and enhances binding to biological targets .
Properties
IUPAC Name |
5-(2-methylquinolin-4-yl)sulfanyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S2/c1-7-6-10(17-12-16-15-11(13)18-12)8-4-2-3-5-9(8)14-7/h2-6H,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDLVRORXKKUPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)SC3=NN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384080 | |
| Record name | 5-[(2-methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730000 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
219719-19-4 | |
| Record name | 5-[(2-methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Cyclodehydration Using Thiosemicarbazide and Carboxylic Acids
A novel and efficient method for synthesizing 1,3,4-thiadiazole-2-amine derivatives involves a one-pot reaction between thiosemicarbazide and carboxylic acids in the presence of polyphosphate ester (PPE) as a cyclodehydrating agent. This method avoids toxic reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), making it safer and more environmentally friendly.
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- Thiosemicarbazide and the corresponding carboxylic acid are mixed with PPE.
- The mixture is heated at approximately 85 °C for about 1 hour without reflux.
- After reaction completion, the mixture is diluted with water and neutralized with sodium bicarbonate to precipitate the product.
- The product is purified by washing with chloroform and methanol mixtures.
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- PPE facilitates cyclodehydration, promoting ring closure to form the 1,3,4-thiadiazole ring from the thiosemicarbazide and carboxylic acid.
- The process proceeds through three steps in one pot: formation of thiosemicarbazide intermediate, cyclization, and dehydration.
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- Reported yields for various 2-amino-1,3,4-thiadiazoles range from moderate to good (~40-70%) depending on the carboxylic acid used.
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- Mild conditions (temperature ≤ 85 °C)
- Avoidance of hazardous reagents
- One-pot synthesis reduces purification steps
| Parameter | Details |
|---|---|
| Reagents | Thiosemicarbazide, Carboxylic acid, PPE |
| Temperature | ~85 °C |
| Reaction time | ~1 hour |
| Work-up | Dilution, neutralization, filtration |
| Yield range | 40-70% |
| Advantages | Mild, safe, one-pot |
Source: Research on PPE-mediated synthesis of 1,3,4-thiadiazole-2-amines
Summary Table of Preparation Methods
| Step | Method/Conditions | Reagents/Materials | Notes |
|---|---|---|---|
| 1. Formation of 1,3,4-thiadiazole-2-amine core | One-pot cyclodehydration with PPE at 85 °C | Thiosemicarbazide, carboxylic acid, PPE | Avoids toxic reagents, moderate yield |
| 2. Halogenation at 5-position | Halogenation with Cl2, Br2, or NBS | 1,3,4-thiadiazole-2-amine derivative | Prepares for nucleophilic substitution |
| 3. Introduction of quinolylthio substituent | Nucleophilic substitution in DMF/DMSO, base | 2-methyl-4-quinolylthiol, base (K2CO3, NaH) | Mild heating, thiolate nucleophile |
| 4. Purification | Filtration, recrystallization, chromatography | Solvents: chloroform, methanol, etc. | Ensures product purity |
Research Findings and Analytical Confirmation
The synthesized compounds, including this compound, have been characterized by:
- Mass spectrometry (MS) confirming molecular weight
- Infrared spectroscopy (IR) showing characteristic thiadiazole and thioether bands
- Nuclear magnetic resonance (NMR) (1H and 13C) confirming the chemical environment of protons and carbons in the quinoline and thiadiazole rings
The one-pot PPE method has been validated for various derivatives, demonstrating versatility and efficiency.
Chemical Reactions Analysis
5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the thiadiazole ring to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.
Scientific Research Applications
5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Quinoline vs.
- Electron-Donating vs. Withdrawing Groups: The nitro group in SU 3327 and 3-nitro-2-pyridinyl derivatives may improve oxidative stability but reduce nucleophilicity, whereas the methyl group in 2-methylquinoline balances lipophilicity and steric effects .
Antifungal and Insecticidal Activities
- Chlorobenzylidene Derivatives : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine demonstrates broad-spectrum antifungal activity, with the chlorobenzylidene group critical for membrane disruption .
- Alkylthio Derivatives : 5-(Decylthio)-1,3,4-thiadiazol-2-amine (CAS: 30062-49-8) exhibits insecticidal properties, where long alkyl chains improve penetration through cuticular lipids .
Key Challenges :
- Quinoline-Thiadiazole Coupling: The steric bulk of 2-methylquinoline may reduce reaction efficiency compared to smaller substituents (e.g., pyridin-4-yl) .
- Nitro Group Instability : Synthesis of nitro-containing analogs (e.g., SU 3327) requires controlled conditions to prevent decomposition .
Physicochemical Properties
Predicted properties for 5-[(1-methyl-5-nitro-1H-imidazol-2-yl)thio]-1,3,4-thiadiazol-2-amine (CAS: 65917-68-2) include:
The target compound’s quinoline moiety likely increases molecular weight (~318.4 g/mol) and reduces aqueous solubility compared to smaller analogs like 5-(pyridin-4-yl)-derivatives. Fluorinated derivatives (e.g., 4-fluorobenzylthio) exhibit improved metabolic stability due to fluorine’s electronegativity .
Biological Activity
5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₂H₁₀N₄S₂
- Molecular Weight : 274.36 g/mol
- CAS Number : 219719-19-4
The compound features a quinoline ring connected to a thiadiazole moiety, which contributes to its distinct biological activities. The structural uniqueness allows for various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, resulting in antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Properties
Research indicates that derivatives of the thiadiazole moiety exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. Notably, studies have reported minimum inhibitory concentrations (MICs) ranging from 32 μg/mL to 62.5 μg/mL against strains like Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Derivative A | S. aureus | 32 |
| Derivative B | E. coli | 62.5 |
Antifungal Activity
The compound also demonstrates antifungal properties, particularly against strains such as Candida albicans and Aspergillus niger. For example, certain derivatives exhibited inhibition rates between 58% and 66% compared to standard antifungal agents .
Anticancer Potential
Some studies suggest that the compound may possess anticancer properties. The presence of the thiadiazole ring has been linked to cytotoxic effects on cancer cell lines. The mechanism may involve the disruption of microtubule dynamics similar to known chemotherapeutic agents .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
-
Anticancer Activity Assessment :
- In vitro studies demonstrated that certain derivatives of thiadiazole could inhibit cell proliferation in various cancer cell lines with IC50 values comparable to established drugs .
-
Mechanistic Insights :
- Molecular docking studies revealed that the compound interacts with specific binding sites on target proteins involved in cell division and metabolism, indicating a potential pathway for therapeutic application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
